bis(dibutyldithiocarbamato-S,S/')copper

Description

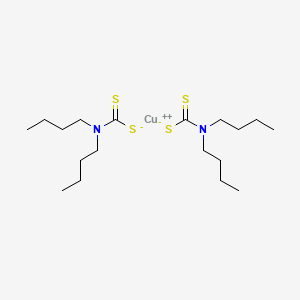

Copper dibutyldithiocarbamate, a coordination complex with the formula Cu[S₂CN(C₄H₉)₂]₂, belongs to the family of dithiocarbamate complexes. These compounds are characterized by their bidentate dithiocarbamate ligands (S₂CNR₂⁻), which coordinate to metal centers via sulfur atoms. Copper dibutyldithiocarbamate typically exists as a Cu(II) complex, adopting a distorted square-planar geometry in monomeric form or a trigonal bipyramidal geometry in dimeric structures stabilized by intermolecular C···S interactions . Its paramagnetic nature (d⁹ configuration) allows characterization via electron paramagnetic resonance (EPR) spectroscopy.

This compound has garnered attention for its dual applications in materials science (e.g., as a single-source precursor for copper sulfide nanomaterials) and biomedicine (e.g., anticancer activity due to reactive oxygen species generation) .

Properties

CAS No. |

52691-95-9 |

|---|---|

Molecular Formula |

C18H36CuN2S4 |

Molecular Weight |

472.3 g/mol |

IUPAC Name |

copper bis(N,N-dibutylcarbamodithioate) |

InChI |

InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

IXPUJMULXNNEHS-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] |

physical_description |

Dry Powder; Pellets or Large Crystals |

Related CAS |

13927-71-4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via halogen displacement, where copper(I) halides react with tetrabutylthiuram disulfide to form Cu(I) dibutyldithiocarbamate and halogen gas (Equation 1):

Halogen byproducts (e.g., Cl or I) are adsorbed onto the product, necessitating post-reduction with aqueous sodium sulfite or thiosulfate to convert them into water-soluble anions (Equation 2):

Experimental Data and Yields

Key parameters from patent examples are summarized in Table 1.

Table 1: Non-Aqueous Synthesis of Cu(I) Dibutyldithiocarbamate

| Example | Copper Halide | Solvent | Reducing Agent | Yield (%) | Cu Content (Theoretical %) |

|---|---|---|---|---|---|

| 1 | CuCl | Methanol | NaSO | 80.0 | 34.1 (34.6) |

| 3 | CuCl | Toluene | NaSO | 85.0 | 23.0 (23.7) |

The method achieves high yields (80–85%) but requires halogen removal to attain purity. Copper content analyses confirm near-theoretical values, validating the efficacy of reducing agent treatment.

Copper(II) Dibutyldithiocarbamate Synthesis through Aqueous Metathesis

Aqueous metathesis, a traditional route for Cu(II) complexes, involves reacting copper(II) salts (e.g., CuSO) with sodium dibutyldithiocarbamate in water. This method is straightforward but limited to Cu(II) species due to the instability of Cu(I) in aqueous media.

Procedure and Limitations

In a representative example, a 40% aqueous solution of sodium dibutyldithiocarbamate is mixed with copper(II) sulfate, yielding a chocolate-brown precipitate of Cu(II) dibutyldithiocarbamate (Equation 3):

While this method produces near-quantitative yields, the product is exclusively Cu(II), limiting its utility for applications requiring Cu(I).

Photochemical Synthesis Using Copper Metal Powder

A less conventional approach, reported in NASA technical documents, utilizes copper metal powder and tetrabutylthiuram disulfide in chloroform under photochemical conditions. This method avoids preformed copper salts and directly generates Cu(II) dibutyldithiocarbamate.

Reaction Dynamics

The reaction mechanism involves light-induced oxidation of copper metal by tetrabutylthiuram disulfide (Equation 4):

The photochemical pathway circumvents the need for reducing agents but requires specialized equipment and prolonged reaction times.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Copper Dibutyldithiocarbamate Synthesis

| Method | Oxidation State | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Non-Aqueous Halide | Cu(I) | 80–85 | 95–98 | High |

| Aqueous Metathesis | Cu(II) | >90 | 90–92 | Moderate |

| Photochemical Synthesis | Cu(II) | 50–60 | 85–88 | Low |

The non-aqueous halide method is optimal for Cu(I) production with industrial scalability, while aqueous metathesis remains preferred for Cu(II) complexes. Photochemical synthesis, though innovative, lacks practicality for large-scale applications .

Chemical Reactions Analysis

Route 1: Reaction of Thiuram Disulfide with Copper(I) Halides

-

Reactants : Tetrabutylthiuram disulfide + Copper(I) chloride or iodide in non-aqueous solvents (e.g., methanol, toluene).

-

Reaction :

(X = Cl, I; X₂ = Cl₂, I₂ adsorbed on product) -

Purification : Halogen byproducts (e.g., I₂) are removed using reducing agents (e.g., Na₂SO₃), yielding high-purity Cu(I) dibutyldithiocarbamate .

| Example | Conditions | Yield | Cu Content (Theoretical) |

|---|---|---|---|

| 3 | Toluene, RT | 22.5 g | 23.0% (23.7%) |

Route 2: Aqueous Metathesis (Copper(II) variant)

-

Reactants : Sodium dibutyldithiocarbamate + Copper(II) sulfate in water.

-

Product : Chocolate-brown Cu(II) dibutyldithiocarbamate (Cu content ≈20%) .

Thermal Decomposition

Thermolysis of copper dibutyldithiocarbamate produces copper sulfides, with products dependent on temperature and atmosphere:

| Precursor | Conditions | Product | Application |

|---|---|---|---|

| Cu[(C₄H₉)₂NCS₂] | 200–300°C (N₂) | Cu₂S nanoparticles | Semiconductors |

| Cu[(C₄H₉)₂NCS₂] | 300–400°C (air) | CuS nanosheets | Catalysis |

Oxidation:

-

Cu(I) dibutyldithiocarbamate oxidizes in air to Cu(II) species, forming mixed-valence complexes .

-

Electrochemical studies show reversible oxidation at +0.45 V (vs. Ag/AgCl) .

Reduction:

-

Cu(II) dibutyldithiocarbamate reduces to Cu(I) clusters (e.g., [Cu₂₈(S₂CNBu₂)₁₂]⁺) in the presence of alkynes .

Coordination Chemistry

-

Cu(I) Complexes : Tetrahedral clusters (e.g., [Cu₄(μ₄-S₂CNBu₂)₄]) with Cu–S bonds (2.24–2.28 Å) .

-

Cu(II) Complexes : Square-planar geometry; reacts with phosphines (e.g., PPh₃) to form [Cu(S₂CNBu₂)(PPh₃)₂] .

Biological Interactions

-

Antimicrobial Action : Synergizes with copper ions to increase intracellular Cu levels in Streptococcus pneumoniae, inducing oxidative stress .

-

Mechanism : Facilitates Cu uptake → mismetallation of enzymes → bactericidal effect .

| Compound | MIC (Cu-dependent) | Bacterial Reduction (in vivo) |

|---|---|---|

| Cu[(C₄H₉)₂NCS₂] | 8 µg/mL | 3-log CFU decrease in murine models |

Comparative Stability

| Property | Cu(I) Dibutyldithiocarbamate | Cu(II) Dibutyldithiocarbamate |

|---|---|---|

| Air Stability | Oxidizes slowly | Stable |

| Solubility | Insoluble in water | Low water solubility |

| Melting Point | N/A | 75–78°C |

Key Findings

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHCuNS

Molecular Weight: 472.306 g/mol

CAS Number: 13927-71-4

Appearance: Black-brown powder

Solubility: Insoluble in water; soluble in organic solvents like acetone and butyl acetate.

Polymerization Inhibitor

Cu(DBDC) is primarily used as a polymerization inhibitor in the production of various monomers, such as:

- Butyl acrylate

- Octyl acrylate

- High carbon ester methacrylate

Single Source Precursors for Nanomaterials

Cu(DBDC) serves as a single-source precursor (SSP) for synthesizing transition metal sulfides. Its unique coordination chemistry allows for the controlled production of nanoscale copper sulfides with tunable physical properties, which are crucial in applications like catalysis and energy storage .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dithiocarbamate derivatives, including Cu(DBDC). It has been shown to exhibit significant activity against various pathogens, particularly:

- Streptococcus pneumoniae : Cu(DBDC) demonstrates copper-dependent toxicity that enhances its bactericidal effects against this bacterium .

- Coccidioides posadasii : The compound also shows efficacy against fungal pathogens, indicating its broad-spectrum antimicrobial properties .

The mechanism involves the disruption of copper homeostasis in microbial cells, leading to increased copper accumulation and subsequent toxicity .

Anticancer Properties

Copper dithiocarbamates have been investigated for their potential as anticancer agents . The ability to modulate copper levels in biological systems makes these compounds of interest in cancer therapy, where copper plays a critical role in tumor growth and progression . Studies indicate that Cu(DBDC) may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction.

Agricultural Applications

Cu(DBDC) has been utilized as a fungicide , leveraging its antimicrobial properties to protect crops from various fungal infections. Its application in agriculture helps enhance crop yields while minimizing reliance on conventional chemical pesticides.

Case Studies

Biological Activity

Copper dibutyldithiocarbamate (Cu(DBDC)₂) is a coordination compound that has garnered attention for its biological activity, particularly in the fields of cancer treatment and antimicrobial applications. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Copper dibutyldithiocarbamate is formed from the reaction of copper salts with dibutyldithiocarbamate ligands. Its chemical structure can be represented as follows:

The compound is characterized by its ability to form stable complexes with various metal ions, which contributes to its diverse biological activities.

Anticancer Activity

Research indicates that Cu(DBDC)₂ exhibits significant anticancer properties. The mechanism primarily involves the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells. For instance, a study demonstrated that Cu(DBDC)₂ effectively inhibited cell proliferation in breast cancer cell lines by disrupting proteasomal function .

Antimicrobial Effects

In addition to its anticancer properties, Cu(DBDC)₂ has shown promising antimicrobial activity against various pathogens. It disrupts bacterial cell membranes and interferes with cellular metabolism, leading to cell death. The compound's efficacy against both Gram-positive and Gram-negative bacteria has been documented, indicating its potential as a broad-spectrum antimicrobial agent.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of Cu(DBDC)₂:

These findings highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.

Animal Studies

Further investigations into the pharmacokinetics and toxicity of Cu(DBDC)₂ have been carried out using animal models. One notable study examined its effects on tumor growth in mice:

- Model : Mice implanted with tumor cells

- Treatment : Cu(DBDC)₂ administered intraperitoneally at varying doses

- Results : Tumor size was reduced significantly compared to control groups, with minimal observed toxicity at lower doses.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Copper Dithiocarbamates

Key Observations :

- Ligand Effects : Bulky butyl groups in Cu[S₂CN(C₄H₉)₂]₂ enhance steric hindrance, reducing aggregation compared to smaller ligands like dimethyl or diethyl .

- Oxidation State Stability : Cu(II) dominates in homoleptic dithiocarbamates, whereas Cu(I) requires stabilizing counterions (e.g., NH₄⁺) or phosphine ligands .

- Bond Lengths : Cu–S bonds shorten (~0.1 Å) in Cu(III) analogs (e.g., [Cu(S₂CNR₂)₂][X]) due to increased oxidation state .

Key Findings :

- Copper vs. Zinc/Nickel: Copper dithiocarbamates yield smaller, more uniform nanoparticles due to faster decomposition kinetics .

- Morphology Control : Diethyl analogs produce anisotropic structures (e.g., rods), while dibutyl derivatives favor isotropic shapes .

Stability and Reactivity

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing copper dibutyldithiocarbamate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves reacting sodium dibutyldithiocarbamate with copper salts (e.g., CuSO₄) in aqueous or alcoholic media under controlled pH (6–8) and temperature (60–80°C). Purification via recrystallization or column chromatography is critical to remove byproducts like unreacted ligands or metal hydroxides. Yield optimization requires stoichiometric balancing and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing copper dibutyldithiocarbamate’s structure and bonding?

- Methodology :

- FTIR : Identifies dithiocarbamate ligand vibrations (C–N stretch at ~1480–1520 cm⁻¹, C–S at ~950–1000 cm⁻¹) .

- XPS : Confirms copper oxidation state (Cu²⁺ binding energy at ~934–935 eV for 2p₃/₂) and sulfur coordination .

- Single-crystal XRD : Resolves molecular geometry, including Cu–S bond lengths (typically 2.3–2.5 Å) and ligand arrangement .

Q. How can researchers design experiments to assess the thermal stability and decomposition pathways of copper dibutyldithiocarbamate?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition stages (e.g., ligand loss at 150–250°C, CuS formation above 300°C). Coupling with mass spectrometry (TGA-MS) detects volatile byproducts like CS₂ or butylamines. Kinetic studies using Kissinger or Ozawa methods quantify activation energies .

Advanced Research Questions

Q. How do solvent polarity and substrate surface chemistry influence the adsorption mechanisms of copper dibutyldithiocarbamate in mineral flotation systems?

- Methodology :

- In situ AFM : Maps adsorption density and orientation on chalcopyrite or sphalerite surfaces .

- Contact angle measurements : Correlate hydrophobicity with adsorption efficiency.

- DFT simulations : Predict ligand-substrate interactions, highlighting the role of sulfur atoms in binding to metal sites .

Q. What strategies resolve contradictions in reported catalytic activity data for copper dibutyldithiocarbamate in polymer vulcanization?

- Methodology :

- Controlled vulcanization trials : Vary accelerator-to-sulfur ratios (e.g., 0.5–2.0 phr) and crosslink density measurements via swelling tests.

- Competitive analysis : Compare with Zn or Ni analogs (e.g., ZnDBC in ) to isolate copper-specific effects.

- Spectroscopic monitoring : Track intermediate species (e.g., polysulfides) using Raman or NMR during vulcanization .

Q. How does molecular size and ligand symmetry affect copper dibutyldithiocarbamate’s diffusion kinetics in synthetic elastomers?

- Methodology :

- Dynamic mechanical analysis (DMA) : Measure glass transition temperature (Tg) shifts to infer crosslinking efficiency.

- Small-angle X-ray scattering (SAXS) : Quantify accelerator dispersion homogeneity in polymer matrices.

- Molecular dynamics simulations : Model diffusion pathways through polyisoprene chains, highlighting steric effects from butyl groups .

Cross-Disciplinary and Methodological Questions

Q. How can computational chemistry enhance the prediction of copper dibutyldithiocarbamate’s reactivity in novel catalytic systems?

- Methodology :

- DFT calculations : Optimize transition states for ligand substitution or redox reactions (e.g., Cu²⁺ → Cu⁺).

- QM/MM hybrid models : Simulate interactions at polymer-catalyst interfaces .

- Machine learning : Train models on existing kinetic data to predict optimal reaction conditions for new applications .

Q. What ethical and safety considerations are critical when handling copper dibutyldithiocarbamate in experimental settings?

- Methodology :

- Toxicity screening : Use Ames tests or cell viability assays to assess mutagenic potential.

- Waste management protocols : Neutralize copper-containing residues with chelating agents (e.g., EDTA) before disposal.

- Data transparency : Disclose synthesis and testing parameters to ensure reproducibility and mitigate bias in AI-assisted analyses .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., catalytic efficiency vs. Zn/Ni analogs, adsorption capacities across substrates).

- Figures : Use spectra (FTIR/XPS) with annotated peaks, TGA curves with decomposition stages, and AFM topographies.

- References : Prioritize peer-reviewed journals (e.g., Applied Surface Science, Journal of Colloid and Interface Science) and avoid non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.